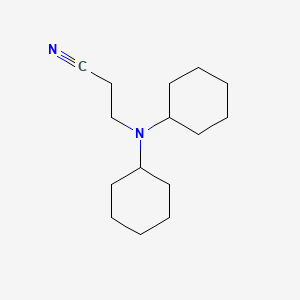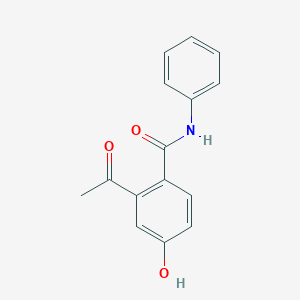![molecular formula C14H30N2O B14225375 (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol CAS No. 627519-31-7](/img/structure/B14225375.png)
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a cyclooctyl group attached to an aminoethyl chain, which is further connected to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol typically involves the following steps:
Formation of the Aminoethyl Chain: The initial step involves the preparation of the aminoethyl chain. This can be achieved by reacting ethylenediamine with cyclooctylamine under controlled conditions.
Attachment to Butanol Backbone: The aminoethyl chain is then attached to the butanol backbone through a nucleophilic substitution reaction. This step requires the use of a suitable base, such as sodium hydride, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sodium hydride, aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Alkylated amines, halogenated compounds.
Scientific Research Applications
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects, such as inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[2-(cyclohexylamino)ethylamino]butan-1-ol: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
(2S)-2-[2-(cyclopentylamino)ethylamino]butan-1-ol: Contains a cyclopentyl group instead of a cyclooctyl group.
Uniqueness
The uniqueness of (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol lies in its cyclooctyl group, which imparts distinct steric and electronic properties. This makes the compound particularly suitable for specific applications in medicinal chemistry and organic synthesis, where these properties are advantageous.
Properties
CAS No. |
627519-31-7 |
|---|---|
Molecular Formula |
C14H30N2O |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol |
InChI |
InChI=1S/C14H30N2O/c1-2-13(12-17)15-10-11-16-14-8-6-4-3-5-7-9-14/h13-17H,2-12H2,1H3/t13-/m0/s1 |
InChI Key |
WAUXDEHGBXRYHX-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@@H](CO)NCCNC1CCCCCCC1 |
Canonical SMILES |
CCC(CO)NCCNC1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)


![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
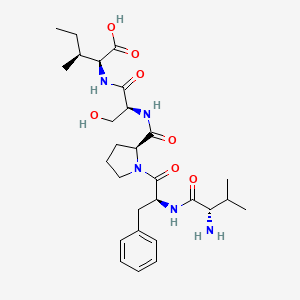
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
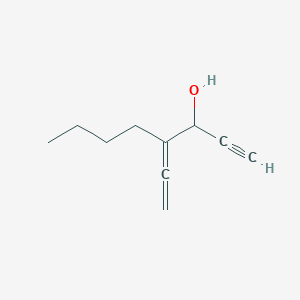
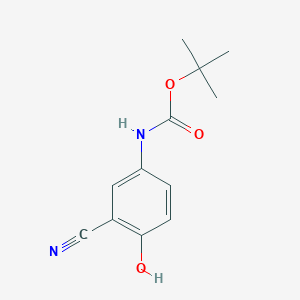
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
